molecular formula C16H24N2O2 B2567264 Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate CAS No. 59698-38-3

Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate

Cat. No. B2567264
CAS RN: 59698-38-3
M. Wt: 276.38
InChI Key: YYKNZNUZGUIRSH-UHFFFAOYSA-N
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Description

Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 59698-38-3 . It has a molecular weight of 276.38 . The IUPAC name for this compound is ethyl 4-(3-phenylpropyl)-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate is 1S/C16H24N2O2/c1-2-20-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate has a molecular weight of 276.38 . Its IUPAC name is ethyl 4-(3-phenylpropyl)-1-piperazinecarboxylate .

Scientific Research Applications

Synthetic Approaches to Piperazine-Containing Drugs

The piperazine moiety, such as in “Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The chemical reactivity of piperazine-based synthons also facilitates its insertion into the molecule .

Sigma Receptor Imaging

A series of radioiodinated analogues of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503) was synthesized and evaluated as potential brain sigma-1 receptor imaging ligands by single photon emission computed tomography (SPECT) . The iodinated analogues were prepared from piperazine in a high yield .

Kinase Inhibitors

The piperazine-containing drugs, including “Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate”, are used as kinase inhibitors . They play a crucial role in regulating the activities of kinases, which are enzymes that add phosphate groups to other proteins to turn their activities on or off .

Receptor Modulators

Piperazine-containing compounds are also used as receptor modulators . They can enhance or inhibit the action of receptors, which are proteins on the cell surface or within cells that bind to specific molecules, triggering a response in the cell .

Reductive Amination

The piperazine moiety in “Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate” can be involved in reductive amination . This is a chemical reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine .

Finkelstein Alkylation

The piperazine structure in “Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate” can be used in Finkelstein alkylation . This is a type of alkylation reaction where an alkyl halide is converted to another alkyl halide by exchanging the halogen atom .

properties

IUPAC Name

ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-20-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKNZNUZGUIRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate

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